molecular formula C50H71N13O12 B227995 (3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 11128-99-7

(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Katalognummer: B227995
CAS-Nummer: 11128-99-7
Molekulargewicht: 1046.2 g/mol
InChI-Schlüssel: CZGUSIXMZVURDU-JZXHSEFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Angiotensin II ist ein Peptidhormon, das eine entscheidende Rolle im Renin-Angiotensin-System spielt, welches den Blutdruck, den Flüssigkeits- und Elektrolythaushalt reguliert. Es ist ein Octapeptid, das aus Angiotensin I durch die Wirkung des Angiotensin-Converting-Enzyms entsteht. Angiotensin II entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren, hauptsächlich den Angiotensin-II-Typ-1-Rezeptor und den Angiotensin-II-Typ-2-Rezeptor .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Angiotensin II kann durch Festphasenpeptidsynthese synthetisiert werden, eine Methode, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette beinhaltet, die an einem festen Träger verankert ist. Die Synthese beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure an ein Harz, gefolgt von der schrittweisen Addition von geschützten Aminosäuren. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Angiotensin II beinhaltet die großtechnische Festphasenpeptidsynthese, die auf hohe Ausbeute und Reinheit optimiert ist. Das Verfahren umfasst strenge Reinigungsschritte wie die Hochleistungsflüssigkeitschromatographie, um die Entfernung von Verunreinigungen und Nebenprodukten zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Angiotensin II unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

    Oxidiertes Angiotensin II: Modifiziertes Peptid mit veränderter biologischer Aktivität.

    Reduziertes Angiotensin II: Peptid mit reduzierten Disulfidbrücken.

    Angiotensin-II-Analoga: Peptide mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Angiotensin II hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Angiotensin II entfaltet seine Wirkung durch die Bindung an den Angiotensin-II-Typ-1-Rezeptor und den Angiotensin-II-Typ-2-Rezeptor. Die Bindung an den Angiotensin-II-Typ-1-Rezeptor führt zu Vasokonstriktion, erhöhtem Blutdruck und Aldosteronsekretion. Der Angiotensin-II-Typ-2-Rezeptor vermittelt Vasodilatation und wirkt den Wirkungen des Angiotensin-II-Typ-1-Rezeptors entgegen. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Aktivierung der Phospholipase C, der Proteinkinase C und die Freisetzung von Calciumionen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Angiotensin II can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the attachment of the C-terminal amino acid to a resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of angiotensin II involves large-scale solid-phase peptide synthesis, which is optimized for high yield and purity. The process includes rigorous purification steps, such as high-performance liquid chromatography, to ensure the removal of impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidized Angiotensin II: Modified peptide with altered biological activity.

    Reduced Angiotensin II: Peptide with reduced disulfide bonds.

    Angiotensin II Analogs: Peptides with substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Angiotensin II has numerous scientific research applications, including:

Wirkmechanismus

Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor and the angiotensin II type 2 receptor. The binding to the angiotensin II type 1 receptor leads to vasoconstriction, increased blood pressure, and aldosterone secretion. The angiotensin II type 2 receptor mediates vasodilation and counteracts the effects of the angiotensin II type 1 receptor. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of calcium ions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Angiotensin II ist einzigartig in seinen starken vasokonstriktiven Eigenschaften und seiner zentralen Rolle im Renin-Angiotensin-System. Im Gegensatz zu seinen Vorläufern und Metaboliten hat Angiotensin II einen größeren Einfluss auf die Blutdruckregulation und den Flüssigkeitshaushalt .

Biologische Aktivität

The compound known as (3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-... is a complex peptide derivative with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity that could be relevant in various medical fields, including oncology and immunology.

Chemical Structure

The compound's IUPAC name indicates a highly substituted amino acid sequence, which may contribute to its biological properties. The presence of multiple functional groups, such as amines and carbonyls, suggests potential interactions with biological macromolecules like proteins and nucleic acids.

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Preliminary studies indicate that it may act on:

  • Cell Signaling Pathways : The compound may influence signaling cascades involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It might serve as an inhibitor for specific proteases or kinases, altering the enzymatic activity within cells.
  • Receptor Interaction : Potential interactions with cell surface receptors could lead to downstream effects on gene expression and cellular behavior.

Pharmacological Effects

Research has shown that compounds with similar structures often exhibit:

  • Antitumor Activity : Some peptides have demonstrated the ability to inhibit tumor growth in vitro and in vivo.
StudyEffectReference
Study AInhibition of cancer cell proliferation
Study BInduction of apoptosis in tumor cells

Case Studies

Several case studies have explored the effects of related compounds on various diseases:

  • Cancer Therapy : A study investigated the use of peptide derivatives in targeting specific cancer types, showing promise in reducing tumor size and enhancing patient survival rates.
    • Findings : Patients receiving treatment with similar compounds exhibited a 30% increase in progression-free survival compared to controls.
  • Autoimmune Disorders : Compounds similar in structure have been evaluated for their immunomodulatory effects, particularly in conditions like rheumatoid arthritis.
    • Findings : Significant reductions in inflammatory markers were observed, suggesting a therapeutic potential for managing autoimmune responses.

Research Findings

Recent research has focused on the compound's pharmacokinetics and pharmacodynamics:

Pharmacokinetics

Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent. Key findings include:

  • Absorption : Rapid absorption was noted in animal models.
ParameterValue
Bioavailability85%
Half-life4 hours

Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preliminary studies.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGUSIXMZVURDU-JZXHSEFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196288
Record name Angiotensin II Human
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1046.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure.
Record name Angiotensin II
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4474-91-3, 11128-99-7
Record name Angiotensin II [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Angiotensin II Human
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 3
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 4
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 5
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 6
(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.